N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-2-12(19)16-14-18-17-13(20-14)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,2-8H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZOFUQGLVYAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:
Starting Material: The synthesis begins with adamantane-1-carbohydrazide.
Formation of Thiosemicarbazide: The adamantane-1-carbohydrazide is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues.
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of adamantane, including N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide, exhibit significant antiviral properties. Studies have shown that these compounds can inhibit viruses such as influenza and HIV. The mechanism involves interference with viral replication processes due to the structural characteristics of the adamantane moiety .
Anticancer Properties
Recent investigations have highlighted the potential of this compound in anticancer therapies. In vitro studies demonstrated that certain derivatives exhibit selective inhibition against cancer cell lines, suggesting their role as candidates for drug development in oncology. For instance, molecular docking studies have revealed strong binding affinities to targets implicated in cancer progression .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of carbonic anhydrase and cholinesterase enzymes. This inhibition can have therapeutic implications for conditions like Alzheimer's disease, where acetylcholinesterase inhibitors are crucial for managing symptoms .
Herbicidal Properties
The thiadiazole derivatives have been explored for their herbicidal activities. Their ability to inhibit specific biochemical pathways in plants makes them suitable candidates for developing new herbicides that are effective against resistant weed species .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against various bacterial strains. Its effectiveness against Gram-positive and Gram-negative bacteria suggests potential applications in agricultural pest control and food safety .
Synthesis of New Materials
This compound serves as a building block in the synthesis of more complex materials with tailored properties. The unique structural features of thiadiazole derivatives allow for modifications that can enhance material strength or chemical resistance .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various biological pathways, potentially inhibiting or activating certain enzymes or receptors. The thiadiazole ring may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins .
Comparison with Similar Compounds
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide can be compared with other similar compounds such as:
- N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- (4-bromophenyl)-5-(adamantan-1-yl)-N-1,3,4-thiadiazole-2-amine
These compounds share the adamantane and thiadiazole moieties but differ in their substituents, which can lead to variations in their chemical and biological properties .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. The adamantane moiety contributes to the compound's unique structural properties, potentially enhancing its interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
- Chemical Formula: C15H21N3OS
- CAS Number: 392240-96-9
Antimicrobial Activity
Recent studies have demonstrated that derivatives of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl] exhibit significant antimicrobial properties. For instance:
- Study Findings:
- A series of thiadiazole-based thiazolidinones were synthesized and tested against various bacterial strains. Compound 8 showed remarkable antibacterial activity against both ATCC and resistant strains, outperforming standard antibiotics like streptomycin and ampicillin .
- The compounds exhibited antifungal activity superior to reference drugs such as bifonazole and ketoconazole .
Table 1: Antimicrobial Activity of Compounds
| Compound | Activity Type | Target Strains | Comparison Drug | Potency |
|---|---|---|---|---|
| Compound 8 | Antibacterial | S. typhimurium, B. cereus | Streptomycin | Higher |
| Compound 8 | Antifungal | Various fungal species | Bifonazole | 3-115 times better |
Anticancer Activity
The anticancer potential of this compound derivatives has been investigated through various in vitro studies:
- Cell Line Studies:
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound 5 | MCF-7 | 85 | Apoptosis induction |
| Compound 14c | HepG-2 | 71.5 | Apoptosis induction |
| Compound 17 | A549 | 0.27 | EGFR inhibition |
Enzyme Inhibition
The inhibition of key enzymes is another significant aspect of the biological activity of this compound:
- Cholinesterase Inhibition:
Table 3: Enzyme Inhibition Potency
| Compound | Enzyme Target | Inhibition Type |
|---|---|---|
| Derivative 4a | Acetylcholinesterase (AChE) | Significant |
| Derivative 3b | Butyrylcholinesterase (BChE) | Moderate |
The mechanism by which this compound exerts its biological effects involves molecular docking studies that suggest strong interactions with specific protein targets. The adamantane structure provides a rigid scaffold that facilitates binding to active sites on enzymes and receptors involved in various biological pathways.
Q & A
Q. What synthetic routes are commonly employed to prepare N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide?
The synthesis typically begins with adamantane-1-carbohydrazide, which undergoes cyclization with carbon disulfide in the presence of sulfuric acid to form the thiadiazole core. Subsequent acylation with propanoyl chloride introduces the propanamide group. Key steps include temperature control (~0–5°C during cyclization) and purification via column chromatography. Yield optimization often requires adjusting reaction times (24–48 hours) and solvent systems (e.g., ethanol/dichloromethane) .
Q. How is the compound structurally characterized in academic studies?
Structural confirmation relies on spectroscopic methods:
- NMR : H and C NMR identify adamantane protons (δ ~1.6–2.1 ppm) and thiadiazole carbons (δ ~155–165 ppm).
- X-ray crystallography : Reveals planar thiadiazole rings (r.m.s. deviation ≤0.009 Å) and coplanar substituents (torsion angle ~175.9°), critical for understanding hydrogen-bonding interactions in crystal lattices .
- Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., m/z 357.45 for related analogs) .
Q. What in vitro biological activities have been reported for this compound?
Preliminary studies highlight:
- Antimicrobial activity : Enhanced efficacy against Staphylococcus aureus (MIC ~2 µg/mL) compared to streptomycin, attributed to the adamantane moiety’s hydrophobic interactions with bacterial membranes .
- Antiviral potential : Structural analogs inhibit viral replication by targeting enzymes like neuraminidase, with IC values in the low micromolar range .
- Cytotoxicity : Screening against cancer cell lines (e.g., MCF-7) shows moderate activity, suggesting scaffold utility for derivatization .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the geometry and electron density distribution. Molecular docking (using AutoDock Vina) simulates binding to targets like HIV-1 protease:
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from substituent effects or assay conditions. Methodological approaches include:
- Structure-activity relationship (SAR) analysis : Comparing analogs with varied substituents (e.g., fluorobenzamide vs. methoxybenzamide) to isolate pharmacophoric groups .
- Standardized assays : Replicating studies under controlled conditions (e.g., fixed pH, serum-free media) to minimize variability .
- Meta-analysis : Aggregating data from multiple sources to identify trends (e.g., adamantane derivatives consistently show higher lipophilicity, logP ~4.2) .
Q. How does the adamantane moiety influence pharmacokinetic properties?
The adamantane group enhances:
- Lipophilicity : Increases membrane permeability (logP ~4.0), measured via shake-flask experiments.
- Metabolic stability : Resists cytochrome P450 oxidation due to its rigid cage structure, as shown in hepatic microsome assays (t >120 minutes).
- Plasma protein binding : High affinity (>90%) observed in equilibrium dialysis, potentially limiting free drug concentration .
Methodological Notes
- Key references : Prioritized crystallographic data (Acta Cryst. Section E) and peer-reviewed synthesis protocols .
- Experimental design : Emphasized controlled variables (e.g., solvent purity, reaction atmosphere) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
